(S)-1-(1H-pyrazol-3-yl)ethanaMine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(1H-pyrazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4(6)5-2-3-7-8-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZCHEJTIUBJPM-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S 1 1h Pyrazol 3 Yl Ethanamine and Analogues
Stereoselective Synthesis Strategies for Chiral Pyrazolic Amines
The introduction of a stereogenic center at the α-position to the pyrazole (B372694) ring requires precise control of stereochemistry. Several powerful strategies have been developed to achieve this, primarily categorized into asymmetric transformations, chiral pool approaches, and enantioselective catalysis.
Asymmetric Transformations and Chiral Pool Approaches
Asymmetric transformations often employ chiral auxiliaries to direct the stereochemical outcome of a reaction. A well-established method involves the use of sulfinamides, such as (R)- or (S)-tert-butanesulfinamide. This approach typically begins with the condensation of the chiral auxiliary with a suitable aldehyde to form a chiral sulfinylimine. The subsequent stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary group, yields the desired chiral amine with high enantiopurity. uni.lu For the synthesis of (S)-1-(1H-pyrazol-3-yl)ethanamine, this would involve a pyrazole-3-carboxaldehyde as the starting material.
Another powerful strategy is the chiral pool approach, which utilizes readily available, enantiomerically pure natural products like amino acids or carbohydrates as starting materials. researchgate.netrsc.org For instance, a chiral amino acid could serve as the source of the stereocenter, which is then elaborated to form the desired pyrazolyl ethanamine structure. This method inherently preserves the chirality of the starting material throughout the synthetic sequence. nih.gov The synthesis of 5-aminoalkyl-3-pyrazolidinones from N-protected glycines is an example of this strategy, which can be adapted for the preparation of chiral pyrazole derivatives. nih.gov
Enantioselective Catalysis in Pyrazole Ring Formation
Enantioselective catalysis has emerged as a highly efficient and atom-economical method for the synthesis of chiral molecules. In the context of chiral pyrazolic amines, catalysis can be applied to either the formation of the chiral center on a pre-existing pyrazole ring or during the construction of the pyrazole ring itself.
Recent advancements have demonstrated the use of chiral catalysts for the enantioselective α-amination of N-acyl-3,5-dimethylpyrazoles, achieving high yields and excellent enantiomeric excess (ee). nih.gov While this example functionalizes the N-acyl group, the principle can be extended to the direct amination of the pyrazole ring under the influence of a suitable chiral catalyst. Furthermore, iridium-catalyzed intramolecular allylic substitution reactions have been successfully employed for the enantioselective synthesis of chiral pyrazolines, which are precursors to pyrazoles. nih.gov
The asymmetric reduction of a prochiral ketone, such as 1-(1H-pyrazol-3-yl)ethanone, is a highly effective strategy. This can be achieved through both biocatalytic methods, using enzymes like ketoreductases or whole-cell systems, and chemocatalytic methods, employing chiral metal complexes (e.g., Ru-, Rh-, or Ir-based catalysts) with chiral ligands. organic-chemistry.org These methods offer high conversions and enantioselectivities, providing direct access to the desired (S)- or (R)-enantiomer of the amine.
Classical and Modern Pyrazole Ring Construction Approaches
The construction of the pyrazole core is a fundamental aspect of the synthesis of this compound. A variety of robust methods, ranging from classical cyclocondensations to modern multicomponent and transition metal-catalyzed reactions, are available to the synthetic chemist.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
The most traditional and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine derivative. dntb.gov.uarsc.orgnih.gov This reaction, often referred to as the Knorr pyrazole synthesis, is highly versatile and can be used to produce a wide range of substituted pyrazoles. rasayanjournal.co.in The reaction of an α,β-unsaturated ketone with a hydrazine derivative is another common route that initially forms a pyrazoline, which can then be oxidized to the corresponding pyrazole. nih.gov
| Starting Material 1 | Starting Material 2 | Product | Key Features |
| 1,3-Diketone | Hydrazine | Substituted Pyrazole | Classical and versatile method. |
| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (oxidized to Pyrazole) | Provides access to pyrazoles from different precursors. |
| β-Ketonitrile | Hydrazine | Aminopyrazole | A key route to amino-substituted pyrazoles. |
Multicomponent Reaction Strategies for Functionalized Pyrazoles
Multicomponent reactions (MCRs) have gained significant attention due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of functionalized pyrazoles. These reactions often involve the in-situ formation of a key intermediate, such as a 1,3-dicarbonyl compound, which then undergoes cyclocondensation with a hydrazine. dntb.gov.ua Four-component reactions involving an aldehyde, malononitrile, a β-ketoester, and a hydrazine are commonly used to produce highly substituted pyranopyrazoles, demonstrating the power of MCRs in building complex heterocyclic systems.
| Reaction Type | Components | Product | Advantages |
| Three-component | Aldehyde, β-ketoester, Hydrazine | Polysubstituted Pyrazole | High efficiency and diversity. |
| Four-component | Aldehyde, Malononitrile, β-ketoester, Hydrazine | Pyranopyrazole | Rapid construction of complex scaffolds. |
Transition Metal-Catalyzed Coupling Reactions in Pyrazole Synthesis
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted aromatic and heteroaromatic compounds, including pyrazoles. These methods allow for the direct functionalization of the pyrazole ring through the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Sonogashira couplings are routinely used to introduce various substituents onto a pre-formed pyrazole core. Copper-catalyzed hydroamination of cyclopropenes with pyrazoles has also been reported as a method for the enantioselective synthesis of chiral N-cyclopropyl pyrazoles. organic-chemistry.org
| Coupling Reaction | Catalyst | Reactants | Bond Formed |
| Suzuki Coupling | Palladium | Pyrazolyl-boronic acid/ester + Aryl/Alkyl halide | C-C |
| Heck Coupling | Palladium | Pyrazolyl-halide + Alkene | C-C |
| Sonogashira Coupling | Palladium/Copper | Pyrazolyl-halide + Terminal alkyne | C-C |
| Buchwald-Hartwig Amination | Palladium | Pyrazolyl-halide + Amine | C-N |
Amination and Derivatization Routes to the Ethanamine Side Chain
The introduction of the chiral ethanamine side chain onto the pyrazole core is a pivotal step in the synthesis of the target compound. Various methodologies have been developed, ranging from classical chemical transformations to modern biocatalytic approaches, to achieve this with high efficiency and stereoselectivity.
A prevalent strategy involves the reductive amination of a suitable carbonyl precursor, typically 3-acetyl-1H-pyrazole. akademisains.gov.myineosopen.orgmasterorganicchemistry.comorganic-chemistry.org This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate through the reaction of the ketone with an amine source, followed by reduction to the desired amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for the imine over the ketone. masterorganicchemistry.com More recently, α-picoline-borane has been demonstrated as an effective reducing agent for reductive aminations. organic-chemistry.org For the synthesis of the primary amine, ammonia (B1221849) is used as the amine source. organic-chemistry.org
Table 1: Reductive Amination of Pyrazole Carbonyls
| Precursor | Amine Source | Reducing Agent | Product | Reference |
|---|---|---|---|---|
| 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Various primary and secondary amines | Sodium triacetoxyborohydride | Corresponding N-substituted aminomethyl pyrazoles | ineosopen.org |
| Aldehydes and Ketones | Ammonia, primary and secondary amines | Sodium cyanoborohydride | Primary, secondary, and tertiary amines | masterorganicchemistry.com |
| Aldehydes and Ketones | Aliphatic and aromatic amines | α-Picoline-borane | N-substituted amines | organic-chemistry.org |
Achieving the desired (S)-stereochemistry is paramount. This can be accomplished through several asymmetric strategies. One approach is the chiral resolution of the racemic amine. This classical method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or a derivative thereof. researchgate.net The diastereomers, having different physical properties, can then be separated by crystallization, followed by the liberation of the desired enantiomerically pure amine. researchgate.net
More advanced and efficient methods for asymmetric synthesis are increasingly favored. Biocatalysis , in particular, has emerged as a powerful tool. Imine reductases (IREDs) and reductive aminases (RedAms) can catalyze the asymmetric reductive amination of ketones to produce chiral amines with high enantiomeric excess. nih.gov These enzymes offer a green and highly selective alternative to traditional chemical methods. The use of transaminases in a biocatalytic cascade has been successfully applied in the industrial synthesis of chiral amines like sitagliptin, demonstrating the scalability of this approach. researchgate.net These enzymes can convert a prochiral ketone directly to the desired chiral amine with excellent optical purity. nih.govwiley.com
Another chemoenzymatic approach involves the oxidation of a racemic alcohol to a prochiral ketone, followed by a stereoselective reductive amination catalyzed by a transaminase. uva.es This one-pot, two-step deracemization process provides access to optically enriched primary amines. uva.es
Process Intensification and Scalability Considerations in Pyrazolic Amine Synthesis
The transition from laboratory-scale synthesis to industrial production necessitates the development of robust, efficient, and scalable processes. Process intensification, which aims to create smaller, cleaner, and more energy-efficient manufacturing processes, is a key consideration in the synthesis of pyrazolic amines.
Continuous flow synthesis offers significant advantages over traditional batch processing for the production of pyrazole derivatives. nih.gov It allows for better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.gov The synthesis of pyrazoles has been successfully demonstrated in flow reactors, often leading to higher yields and shorter reaction times compared to batch methods. rsc.org For instance, a continuous-flow process for the synthesis of celecoxib, a pyrazole-containing drug, has been developed. rsc.org The ability to integrate reaction and purification steps, such as in-line metal scavenging after a coupling reaction, further enhances the efficiency of flow processes. nih.gov
Microwave-assisted synthesis is another powerful technique for process intensification. Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating. wiley.comnih.gov This method has been successfully applied to the synthesis of various pyrazole derivatives, including pyrazolo[3,4-b]pyridines and other fused heterocyclic systems. wiley.comnih.gov The use of green solvents like water in microwave-assisted synthesis further enhances the environmental friendliness of the process.
Table 2: Process Intensification Techniques in Pyrazole Synthesis
| Technique | Key Advantages | Example Application | Reference |
|---|---|---|---|
| Continuous Flow Synthesis | Improved control, safety, and efficiency; easy scalability | Synthesis of 1,4-disubstituted pyrazoles and celecoxib | rsc.org |
| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, green chemistry potential | Synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-g] nih.govnih.govnaphthyridin-5-amines | wiley.comnih.gov |
When scaling up the synthesis of chiral pyrazolic amines, several factors must be carefully considered. The choice of the synthetic route has a major impact on scalability. Asymmetric catalytic methods, particularly biocatalytic approaches, are often preferred over classical resolution, as they avoid the loss of 50% of the material as the undesired enantiomer. researchgate.net The development of robust and reusable catalysts, whether they are enzymes or metal complexes, is crucial for the economic viability of the process. Furthermore, the purification of the final product to meet stringent pharmaceutical standards requires careful process development to ensure the removal of impurities, including residual metals from catalytic steps or by-products from the reaction. google.com The development of scalable crystallization processes is also critical for isolating the active pharmaceutical ingredient with high purity and the desired physical properties. unimi.it
Applications of S 1 1h Pyrazol 3 Yl Ethanamine in Catalysis and Materials Science
Chiral Building Block Utility in Organic Synthesis
The enantiopure nature of (S)-1-(1H-pyrazol-3-yl)ethanamine makes it a highly sought-after starting material in asymmetric synthesis. enamine.net Its inherent chirality provides a direct pathway to stereochemically defined products, a critical aspect in the development of pharmaceuticals and other bioactive molecules where enantiomeric purity dictates biological activity. enamine.net
Precursors for Enantiopure Heterocyclic Frameworks
The pyrazole (B372694) moiety and the chiral amine functionality of this compound serve as key reactive sites for the construction of more complex heterocyclic systems. This compound is a valuable precursor for the synthesis of a variety of enantiomerically pure heterocyclic frameworks. For instance, it can be utilized in annulation reactions to create fused bicyclic structures, such as chiral pyrazolo[3,4-b]pyridin-6-ones. nih.gov The synthesis of such compounds often involves multi-component reactions where the stereochemistry of the final product is dictated by the starting chiral amine. mdpi.com
Synthesis of Structurally Complex Aminoethyl Pyrazole Derivatives
This compound provides a direct route to a range of structurally diverse aminoethyl pyrazole derivatives. bioorganica.com.uaresearchgate.netumich.edu These derivatives are of significant interest due to their potential applications in medicinal chemistry and as ligands for catalysis. Synthetic strategies often involve the modification of the primary amine through acylation, alkylation, or other functional group transformations to introduce additional complexity and functionality. researchgate.netumich.edu The pyrazole ring itself can also be a site for further chemical modification. nih.govmdpi.comresearchgate.net
Ligand Design and Coordination Chemistry for Pyrazolic Amines
The presence of both a chiral center and the nitrogen atoms of the pyrazole ring makes this compound and its derivatives excellent candidates for the design of chiral ligands in coordination chemistry. acs.org The pyrazole unit can act as a σ-donor and a π-acceptor, influencing the electronic properties of the metal center, while the chiral amine provides a stereochemically defined environment. nih.govfrontiersin.org
Chelation Behavior with Transition Metal Ions (e.g., Pd(II), Co(II), Ni(II), Cu(II), Zn(II))
Pyrazolic amines derived from this compound exhibit effective chelation with a variety of transition metal ions, including palladium(II), cobalt(II), nickel(II), copper(II), and zinc(II). mdpi.commdpi.com The formation of these metal complexes is driven by the coordination of the metal ion to the nitrogen atoms of the pyrazole ring and the amino group, forming stable chelate rings. This chelation can lead to the formation of well-defined coordination compounds with specific geometries and electronic properties. The stability of these complexes is often enhanced by the chelate effect, where the formation of a five- or six-membered ring with the metal ion leads to a more thermodynamically stable complex compared to coordination with monodentate ligands. youtube.com
Interactive Table: Chelation Behavior of Pyrazolic Amines
| Metal Ion | Coordination Geometry | Potential Applications |
| Pd(II) | Square Planar | Cross-coupling reactions, Asymmetric catalysis |
| Co(II) | Tetrahedral, Octahedral | Oxidation catalysis, Magnetic materials |
| Ni(II) | Square Planar, Octahedral | Polymerization, Hydrogenation |
| Cu(II) | Square Planar, Tetrahedral | Lewis acid catalysis, Bioinorganic chemistry |
| Zn(II) | Tetrahedral | Lewis acid catalysis, Luminescent materials |
Development of Chiral Pyrazole-Based Ligands for Asymmetric Catalysis
A primary application of this compound is in the development of chiral ligands for asymmetric catalysis. nih.govresearchgate.netresearchgate.net By modifying the amine and/or the pyrazole ring, a wide array of ligands can be synthesized with tunable steric and electronic properties. diva-portal.org These ligands, when complexed with transition metals, can create highly effective and selective catalysts for a variety of asymmetric transformations, such as hydrogenations, allylic alkylations, and Diels-Alder reactions. The chirality of the ligand is transferred to the catalytic process, enabling the production of one enantiomer of the product in excess. nih.govresearchgate.net
Supramolecular Chemistry and Metal-Organic Frameworks Featuring Pyrazole Ligands
The ability of pyrazole-containing ligands to coordinate with metal ions has been exploited in the field of supramolecular chemistry and the construction of metal-organic frameworks (MOFs). nih.govfrontiersin.orgresearchgate.net The directional bonding of the pyrazole nitrogen atoms, combined with the potential for hydrogen bonding and other non-covalent interactions, allows for the self-assembly of intricate and highly ordered three-dimensional structures. nih.govfrontiersin.orgmdpi.com this compound and its derivatives can be incorporated as chiral linkers in MOFs, leading to the formation of chiral porous materials with potential applications in enantioselective separations, sensing, and catalysis. researchgate.net The pyrazole unit's ability to act as both a hydrogen bond donor and acceptor contributes to the stability and structural diversity of these supramolecular assemblies. nih.govfrontiersin.org
Contribution to Advanced Functional Materials
Polymer Chemistry Applications
There is currently no available scientific literature detailing the specific applications of this compound in polymer chemistry. Research on the use of this specific compound as a monomer for polymerization or as a functional additive in polymer systems has not been reported in the reviewed sources.
Innovations in Fuel Cell Membranes
Similarly, a thorough search of scientific databases did not yield any studies on the use of this compound in the development of fuel cell membranes. While pyrazole-based materials are of interest for proton-exchange membranes, there is no specific data on the incorporation or effect of this particular compound. bohrium.comnih.govrepec.orgresearchgate.net
Computational and Theoretical Investigations of S 1 1h Pyrazol 3 Yl Ethanamine Systems
Quantum Chemical Calculations for Electronic and Steric Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of a molecule. For (S)-1-(1H-pyrazol-3-yl)ethanamine, such calculations would provide invaluable insights into its electronic and steric characteristics. Typically, a method like B3LYP with a basis set such as 6-311++G(d,p) would be used to optimize the molecular geometry and compute a range of properties. researchgate.net
Detailed research findings on these properties for this compound are not present in the available literature. A comprehensive study would include data tables detailing key electronic and steric parameters.
Table 1: Hypothetical Electronic and Steric Properties of this compound (Data Not Available)
| Property | Calculated Value | Unit |
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| Energy Gap (HOMO-LUMO) | Data not available | eV |
| Dipole Moment | Data not available | Debye |
| Mulliken Atomic Charges | Data not available | e |
| Steric Hindrance | Data not available | - |
The frontier molecular orbitals (HOMO and LUMO) are crucial for predicting chemical reactivity, with their energy gap indicating the molecule's stability. researchgate.net The molecular electrostatic potential (MEP) map would further elucidate regions susceptible to electrophilic and nucleophilic attack. researchgate.net
Molecular Modeling of Intermolecular Interactions and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and its interactions with its environment over time. chemicalbook.com Such simulations for this compound would reveal the preferred three-dimensional structures and the dynamics of the ethylamine (B1201723) side chain relative to the pyrazole (B372694) ring. These studies are crucial for understanding how the molecule might interact with biological targets or other molecules in solution. mdpi.com
The conformational flexibility of similar molecules is often investigated by analyzing the potential energy surface associated with the rotation around key single bonds. iu.edu.sa For this compound, this would involve the C-C and C-N bonds of the ethylamine moiety. The results would indicate the most stable conformers and the energy barriers between them.
No specific studies detailing the intermolecular interactions or conformational dynamics of this compound have been found. A thorough investigation would characterize the hydrogen bonding capabilities of the amine and pyrazole protons and the potential for π-π stacking interactions involving the pyrazole ring.
Stereochemical Analysis and Chirality Prediction via Computational Methods
The "(S)" designation in the compound's name indicates a specific three-dimensional arrangement at the chiral center—the carbon atom bonded to the methyl group, the amino group, the hydrogen atom, and the pyrazole ring. Computational methods can be employed to predict and confirm this stereochemistry. Techniques such as the calculation of vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectra and their comparison with experimental data are the gold standard for assigning the absolute configuration of chiral molecules.
There is no publicly available research that applies these computational methods to this compound. Such a study would provide theoretical confirmation of its absolute stereochemistry and offer insights into its chiroptical properties.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides a virtual laboratory to explore the pathways of chemical reactions, identifying transition states and calculating activation energies. researchgate.net The synthesis of pyrazole derivatives can occur through various routes, including 1,3-dipolar cycloaddition reactions or condensation of hydrazines with 1,3-dicarbonyl compounds. mdpi.com
A computational study on the synthesis of this compound would model the proposed reaction steps, calculate the energy profile of the reaction pathway, and identify the rate-determining step. This would provide a detailed, atomistic understanding of how the molecule is formed. For instance, the mechanism of pyrazole ring formation from a diketone and hydrazine (B178648) has been a subject of interest. nih.gov However, no such computational elucidation for the synthesis of this compound is currently documented in the literature.
Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Techniques in Structural Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of (S)-1-(1H-pyrazol-3-yl)ethanamine. While specific experimental data for this exact molecule is not extensively published, its expected spectral characteristics can be inferred from the analysis of its constituent parts—the pyrazole (B372694) ring and the ethylamine (B1201723) side chain—and data from closely related analogues. rsc.orgdocbrown.infonist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The protons on the pyrazole ring would appear in the aromatic region, typically between 6.0 and 8.0 ppm. rsc.orgchemicalbook.com The methine (CH) proton of the ethylamine group, being adjacent to the chiral center and the amino group, would likely appear as a quartet. The methyl (CH₃) protons would present as a doublet due to coupling with the methine proton. The protons of the amine (NH₂) and the pyrazole NH would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, showing distinct peaks for each carbon atom. docbrown.info The carbons of the pyrazole ring would resonate at a lower field (higher ppm values) compared to the aliphatic carbons of the ethylamine side chain. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen atoms. docbrown.info
Expected ¹H and ¹³C NMR Data Note: This table is predictive and based on analogous structures.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazole C4-H | ~6.3 | ~105 |
| Pyrazole C5-H | ~7.6 | ~130 |
| Ethylamine CH | Quartet | ~45-50 |
| Ethylamine CH₃ | Doublet | ~20-25 |
| Pyrazole NH | Broad Singlet | N/A |
| Amine NH₂ | Broad Singlet | N/A |
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) mass spectrometry would likely show a molecular ion peak corresponding to its molecular weight. nist.govnist.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted collision cross-section (CCS) values for protonated and other adducts can also be calculated to aid in identification. uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring is the primary chromophore in this compound. The UV-Vis spectrum is expected to show absorption maxima characteristic of the pyrazole system, likely in the range of 210-220 nm. nist.govphyschemres.orgsielc.com The presence of the ethylamine substituent may cause a slight shift in the absorption wavelength.
X-ray Crystallography:
For a definitive three-dimensional structural elucidation, X-ray crystallography can be employed if a suitable single crystal of a salt of this compound can be obtained. This technique would unambiguously determine the bond lengths, bond angles, and the absolute stereochemistry of the chiral center.
Chromatographic Methods for Enantiomeric Resolution and Purity Determination
As this compound is a chiral molecule, chromatographic methods are essential for separating it from its (R)-enantiomer and assessing its enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is the most common and effective technique for the enantiomeric resolution of chiral compounds. nih.govyakhak.org The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For pyrazole-based compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be effective. nih.gov
A typical approach for developing a chiral HPLC method would involve screening various CSPs and mobile phase compositions. Both normal-phase (e.g., hexane/ethanol) and polar organic modes can be explored to achieve optimal separation. nih.gov The resolution of the enantiomers is influenced by the specific interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the analyte and the chiral selector on the CSP. nih.gov
Chiral Supercritical Fluid Chromatography (SFC):
Chiral SFC is an alternative to HPLC that often provides faster separations and is considered a greener technique due to the use of supercritical CO₂ as the main mobile phase component. For chiral pyrazole intermediates, SFC has been successfully applied, sometimes showing better performance or complementary selectivity to HPLC. chromatographyonline.com Columns such as the (R,R)Whelk-O1 and (S,S)Whelk-O1 have been shown to be effective for this class of compounds under both HPLC and SFC conditions. chromatographyonline.com The development of a robust SFC method would involve screening different CSPs and optimizing parameters like co-solvent, pressure, and temperature to achieve baseline separation of the enantiomers.
Future Research Perspectives and Challenges
Emerging Trends in Chiral Pyrazolic Amine Synthesis
The efficient and stereoselective synthesis of chiral amines is a cornerstone of modern organic chemistry. nih.gov For pyrazolic amines like (S)-1-(1H-pyrazol-3-yl)ethanamine, emerging trends are focused on enhancing enantioselectivity, improving atom economy, and utilizing more sustainable catalytic systems.
Key strategies that are shaping the future of chiral pyrazole (B372694) synthesis include:
Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation (AH) of corresponding imines or enamides stands as a powerful tool for producing chiral amines. nih.govcapes.gov.br Future research will likely focus on developing novel chiral phosphine (B1218219) ligands and iridium or rhodium-based catalysts specifically tailored for pyrazole-containing substrates. The challenge lies in overcoming the potential for catalyst poisoning by the nitrogen-rich pyrazole ring and achieving high enantiomeric excess (ee).
Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. nih.gov For pyrazolic amines, primary amine catalysts derived from natural sources like cinchona alkaloids are promising. nih.govalfachemic.com These catalysts can activate substrates through the formation of iminium ions, enabling highly enantioselective additions. alfachemic.com Future work will involve expanding the scope of organocatalysts to accommodate the unique steric and electronic demands of pyrazole precursors.
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Imine reductases (IREDs) and transaminases are particularly relevant for chiral amine synthesis. researchgate.net The development of engineered enzymes with high activity and selectivity for pyrazolyl ketones or imines could provide a green and efficient route to compounds like this compound. Overcoming substrate scope limitations and enzyme stability are key challenges in this area. researchgate.net
| Synthetic Strategy | Description | Potential Advantages | Key Research Challenges |
| Asymmetric Hydrogenation | Reduction of prochiral imines or enamides using a chiral transition-metal catalyst. nih.gov | High efficiency, broad substrate scope. | Catalyst inhibition by pyrazole nitrogen, cost of precious metals. |
| Organocatalysis | Use of chiral small organic molecules (e.g., derived from amino acids or alkaloids) to catalyze the reaction. nih.gov | Metal-free, lower toxicity, operational simplicity. | Catalyst loading, separation of catalyst from product. |
| Biocatalysis | Use of enzymes like Imine Reductases (IREDs) or Transaminases. researchgate.net | High enantioselectivity, mild reaction conditions, environmentally friendly. | Limited substrate scope, enzyme stability and availability. |
Advanced Applications in Catalysis and Next-Generation Materials
The inherent chirality and coordinating ability of the pyrazole and amine functionalities make this compound a promising candidate for advanced applications beyond its role as a pharmaceutical intermediate.
Catalysis: Chiral amines are widely employed as organocatalysts or as ligands for metal catalysts in a variety of asymmetric reactions. alfachemic.commdpi.com this compound could be utilized in:
Asymmetric Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated compounds. alfachemic.com
Aldol and Mannich Reactions: Facilitating the formation of chiral β-hydroxy ketones or β-amino ketones, which are crucial building blocks in synthesis. alfachemic.com
Ligand Synthesis: Serving as a scaffold for creating novel bidentate N,N-ligands for transition metals. The combination of the "hard" amine nitrogen and the "softer" pyrazole nitrogen offers unique coordination chemistry, potentially leading to catalysts with novel reactivity and selectivity.
Next-Generation Materials: The integration of chiral molecules into functional materials is a rapidly growing field.
Chiral Perovskites: Organic-inorganic hybrid perovskites (OIHPs) are revolutionizing photovoltaics and optoelectronics. researchgate.net Incorporating a chiral organic cation like the protonated form of this compound into a perovskite lattice could induce chiroptical properties, such as circularly polarized light emission or detection. researchgate.net This opens avenues for applications in spintronics and advanced optical devices.
Chiral-Induced Spin Selectivity (CISS): The CISS effect describes the spin-selective transport of electrons through chiral molecules. rsc.org Materials assembled from chiral pyrazolic amines could exhibit this property, making them relevant for the development of spintronic devices where electron spin, in addition to charge, is used to carry information. rsc.org
| Application Area | Specific Role of this compound | Potential Impact |
| Asymmetric Catalysis | As an organocatalyst or a chiral ligand for metal complexes. alfachemic.commdpi.com | Enabling the efficient, stereoselective synthesis of other valuable chiral molecules. |
| Chiral Perovskites | As the chiral organic cation in an organic-inorganic hybrid perovskite structure. researchgate.net | Development of materials for circularly polarized light applications and spintronics. |
| Spintronic Materials | As a building block for materials exhibiting the Chiral-Induced Spin Selectivity (CISS) effect. rsc.org | Creation of next-generation memory and logic devices based on electron spin. |
Computational Chemistry in Rational Design of Pyrazolic Systems
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the rational design of new compounds and materials before their synthesis. eurasianjournals.com
For pyrazolic systems, computational methods are crucial for:
Predicting Reactivity and Selectivity: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to model transition states in synthetic reactions. This allows researchers to understand the origin of stereoselectivity in catalytic processes and to design more effective chiral catalysts and ligands based on the pyrazole scaffold. eurasianjournals.com
Molecular Docking and Drug Design: In medicinal chemistry, computational docking studies predict how a molecule like this compound or its derivatives might bind to a biological target, such as an enzyme or receptor. researchgate.netnih.gov This guides the design of more potent and selective therapeutic agents.
Materials Design: Molecular dynamics (MD) simulations and DFT can be used to predict the structural, electronic, and optical properties of materials incorporating pyrazolic amines. eurasianjournals.com For instance, these methods can help design chiral perovskites with optimal band gaps for solar cells or predict the magnitude of the CISS effect in a novel material. researchgate.netrsc.org
The primary challenges in this area include the accuracy of the computational models (force fields and functionals) and the computational cost required for large or complex systems. eurasianjournals.com Continued development in algorithms and computing power will further enhance the predictive power of these methods.
| Computational Method | Application to Pyrazolic Systems | Information Gained |
| Density Functional Theory (DFT) | Modeling reaction mechanisms, electronic structures. eurasianjournals.com | Understanding catalyst performance, predicting spectroscopic properties. |
| Molecular Docking | Simulating the binding of a pyrazole derivative to a protein active site. nih.gov | Predicting binding affinity and orientation, guiding drug design. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of pyrazole-containing materials or biomolecular complexes over time. eurasianjournals.com | Assessing conformational stability, predicting material properties. |
Q & A
Q. What are the standard synthetic routes for (S)-1-(1H-pyrazol-3-yl)ethanaMine?
The compound is typically synthesized via condensation reactions between substituted propenones and hydrazine derivatives under acidic or basic conditions. For example, 3-substituted pyrazoles can be formed by cyclizing α,β-unsaturated ketones with hydrazine hydrate. Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography, are then employed to isolate the (S)-enantiomer. Key characterization methods include H NMR, ESI-MS, and X-ray crystallography to confirm stereochemistry .
Q. What analytical techniques are recommended for characterizing this compound?
Essential techniques include:
- H NMR : To verify proton environments and confirm the pyrazole ring structure.
- ESI-MS : For molecular weight validation and fragmentation pattern analysis.
- Elemental Analysis : To confirm purity and stoichiometry.
- X-ray Diffraction : To resolve stereochemical ambiguities and validate the (S)-configuration .
Q. What safety protocols should be followed during handling?
- Use personal protective equipment (PPE), including gloves and goggles.
- Avoid inhalation or skin contact; work in a fume hood.
- Store at 2–8°C under inert conditions to prevent degradation, as recommended for structurally similar amines .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Chiral Catalysts : Use asymmetric catalysis (e.g., chiral palladium complexes) to favor the (S)-enantiomer.
- Chromatographic Resolution : Employ chiral HPLC or SFC with cellulose-based columns for separation.
- Reaction Monitoring : Track enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR. highlights triethylamine in ethanol as a critical condition for similar syntheses, suggesting pH and solvent polarity adjustments may enhance selectivity .
Q. How can contradictions in biological activity data be addressed?
- Assay Variability : Standardize in vitro assays (e.g., glucose uptake or kinase inhibition) across studies to reduce variability.
- Structural Analysis : Compare substituent effects; shows that 3-aryl pyrazole derivatives exhibit divergent analgesic vs. anti-inflammatory activities due to electronic effects.
- Stereochemical Impact : Test both enantiomers to isolate stereospecific effects, as the (S)-form may have distinct binding affinities .
Q. What methodological frameworks guide mechanistic studies of this compound?
- Theoretical Linkage : Anchor experiments to established theories, such as enzyme inhibition kinetics (e.g., competitive vs. non-competitive binding models).
- Computational Modeling : Use density functional theory (DFT) to predict interactions with biological targets (e.g., kinases or GPCRs).
- Data Triangulation : Combine in vitro, in silico, and crystallographic data to validate mechanisms, as demonstrated in for pyrazole-based EDHF analogs .
Q. How can this compound be integrated into drug discovery pipelines?
- Target Identification : Screen against kinase libraries (e.g., JAK2 or EGFR) due to pyrazole’s affinity for ATP-binding pockets.
- SAR Studies : Modify the ethylamine side chain or pyrazole substituents to optimize potency and selectivity. highlights benzamide derivatives with enhanced glucokinase activity, suggesting a scaffold for metabolic disorder therapeutics .
Methodological Notes
- Data Interpretation : Use statistical tools like ANOVA for biological replicates and PCA for spectral data clustering.
- Contradiction Resolution : Cross-reference spectral data (e.g., H NMR shifts in ) to confirm compound identity across studies.
- Ethical Compliance : Adhere to institutional guidelines for pharmacological testing, particularly for in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
